N-(3,5-DIMETHYLPHENYL)-N'-PHENETHYLTHIOUREA
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Overview
Description
N-(3,5-Dimethylphenyl)-N’-phenethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 3,5-dimethylphenyl group and a phenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-N’-phenethylthiourea typically involves the reaction of 3,5-dimethylaniline with phenethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-Dimethylphenyl)-N’-phenethylthiourea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-N’-phenethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-N’-phenethylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-N’-phenethylthiourea involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The thiourea group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)thiourea
- N-Phenethylthiourea
- N-(3,5-Dimethylphenyl)-N’-methylthiourea
Uniqueness
N-(3,5-Dimethylphenyl)-N’-phenethylthiourea is unique due to the presence of both the 3,5-dimethylphenyl and phenethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific steric effects, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13-10-14(2)12-16(11-13)19-17(20)18-9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPRSJTGNACTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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